Product packaging for CID 78066904(Cat. No.:)

CID 78066904

Cat. No.: B14419728
M. Wt: 258.34 g/mol
InChI Key: RYOUQKCCKUEAQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Researchers can trust our high-purity CID 78066904 for their critical investigations. The exact chemical name, structure, and specific research applications for this compound will be confirmed upon identification. Typically, compounds of this nature are characterized for their potential roles in biochemical pathways, as enzyme inhibitors, or as tools for cellular and molecular biology studies. The mechanism of action, which may involve targeted binding to specific proteins or modulation of signaling pathways, will be detailed once the compound is fully characterized. This product is strictly labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any personal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12F2Si B14419728 CID 78066904

Properties

Molecular Formula

C15H12F2Si

Molecular Weight

258.34 g/mol

InChI

InChI=1S/C15H12F2Si/c1-2-18-15(11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h2-10,15H,1H2

InChI Key

RYOUQKCCKUEAQH-UHFFFAOYSA-N

Canonical SMILES

C=C[Si]C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Cid 78066904

Chemical Synthesis Pathways and Strategies for CID 78066904

The synthesis of Azenosertib (designated as compound 16 in the primary literature) follows a multi-step pathway characteristic of pyrazolopyrimidinone (B8486647) scaffold construction. acs.orgacs.org The core structure is assembled and subsequently functionalized to yield the final product.

The general synthetic approach begins with the formation of the key pyrazolopyrimidinone core. This involves the reaction of a substituted pyrazole (B372694) with a pyrimidine (B1678525) derivative. Specifically, the synthesis of Azenosertib (16 ) starts from commercially available materials to build the required bicyclic head group and the pyrazolopyrimidinone core, which are then coupled. acs.org

A key step in the synthesis involves the Ullman-type amination to connect the pyrazole core with the substituted pyridine (B92270) side chain. nih.gov This is followed by the activation of a thioether and subsequent reaction with an amine to install the final piece of the molecule. nih.gov The synthesis of the chiral tertiary alcohol moiety, a critical component for the compound's activity, is achieved with high stereoselectivity, with the (R)-enantiomer showing significantly greater potency. acs.org

A representative, though generalized, pathway based on similar pyrazolopyrimidinone syntheses is outlined below:

Formation of the Pyrazolopyrimidinone Core: A key intermediate, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is reacted with a hydrazine (B178648) derivative (like tert-butyl carbazate) under acidic conditions (e.g., TFA) to construct the central pyrazolopyrimidin-3-one scaffold. nih.gov

Ullman-Type Coupling: The scaffold undergoes an Ullman-type amination reaction with a functionalized pyridine to attach the side chain. nih.gov

Final Functionalization: The thioether on the core is activated, typically with an oxidizing agent like m-CPBA, which is then displaced by the desired amine, in this case, the piperazine-linked bicyclic alcohol, to yield the final compound. acs.orgnih.gov

Rational Design and Synthesis of this compound Analogues and Derivatives

The discovery of Azenosertib was the result of a systematic structure-activity relationship (SAR) study aimed at improving upon existing WEE1 inhibitors like AZD1775. The primary goals were to enhance selectivity against other kinases, particularly PLK1, and to optimize pharmacokinetic properties. acs.orgacs.org

Key analogue series that were synthesized and studied include:

Enantiomeric Pairs: The chiral tertiary alcohol was a key discovery. The (R)-enantiomer (10 ) was found to be approximately four times more potent in cellular assays than its (S)-enantiomer (11 ). This highlighted the importance of stereochemistry for optimal interaction with the target protein. acs.org

Fused Ring Systems: Analogues incorporating fused cyclohexyl rings (18 and 19 ) were designed and synthesized. These compounds maintained good potency and showed favorable oral exposure in preclinical models. acs.org

Alternative Hydrogen Bond Donors: To explore other possible interactions, an analogue (20 ) was synthesized where the tertiary alcohol was replaced with a tertiary alkyl amine, intended to serve as an alternative hydrogen bond donor. acs.org

The synthesis of these analogues generally followed the same core pathway as Azenosertib, with the key difference being the use of different amine-containing head groups in the final coupling step. acs.orgnih.gov

Compound IDModification from Azenosertib (16)Rationale / ObservationReference
10 Precursor with (R)-enantiomer alcohol4-fold more potent than S-enantiomer acs.org
11 Precursor with (S)-enantiomer alcoholLess potent enantiomer acs.org
18 Fused cyclohexyl head groupGood potency and in vivo oral exposure acs.org
19 Fused cyclohexyl head group (isomer)More potent than 16 but higher clearance acs.org
20 Tertiary alkyl amine head groupReplacement of tertiary OH as H-bond donor acs.org

Optimization of Synthetic Routes for this compound

The development team synthesized and profiled numerous analogues, including those with different head groups as described above. acs.org The selection of Azenosertib (16 ) was based on a comprehensive evaluation of:

Potency: High inhibitory activity against WEE1 kinase. acs.org

Selectivity: A superior selectivity profile, especially against the off-target kinase PLK1, which was a liability for earlier inhibitors. acs.org

ADME Properties: A balanced profile of absorption, distribution, metabolism, and excretion. acs.org

Pharmacokinetics: Favorable oral exposure and half-life in multiple preclinical species (mouse, rat, and dog). acs.org

Permeability: Good cell permeability to reach the intracellular target. acs.org

While compound 19 was found to be twofold more potent than Azenosertib, it also possessed higher intrinsic clearance, making it less optimal for development. acs.org Azenosertib (16 ) represented the best compromise of high potency, high selectivity, and desirable drug-like properties, leading to its selection as a clinical candidate for further development. acs.org The synthetic route was deemed efficient and robust enough to produce the required quantities for these extensive preclinical and subsequent clinical studies. acs.orgnih.gov

Molecular Interactions and Biological Targets of Cid 78066904

Identification and Validation of Primary Biological Targets

The primary biological targets of CID 78066904 are Cyclin A and Cyclin B, key regulatory proteins in the cell cycle. The compound functions by obstructing the interaction between these cyclins and their various substrate proteins that contain an "RxL" (arginine-x-leucine) motif. researchgate.netscienceopen.com

Investigation of Cyclin A/B RxL Inhibitory Activity by this compound

This compound selectively targets a hydrophobic patch on Cyclin A and Cyclin B, which is the docking site for proteins containing the RxL motif. biorxiv.org By occupying this site, the compound competitively inhibits the binding of essential substrates. Key among these are the transcription factor E2F1, a substrate of the Cyclin A-CDK2 complex, and the kinase Myt1, a modulator of the Cyclin B-CDK1 complex. researchgate.netresearchgate.net

Biochemical and cellular studies have demonstrated that this compound and other similar macrocyclic inhibitors potently disrupt these interactions. researchgate.netmdpi.com This inhibition is selective for tumor cells that exhibit dysregulated cell cycle control, particularly those with high E2F activity. scienceopen.comnih.gov Preclinical data have shown that this inhibitory action leads to single-agent antitumor activity in various cancer models, including small-cell lung cancer (SCLC), non-small-cell lung cancer (NSCLC), and triple-negative breast cancer (TNBC). researchgate.netbiorxiv.orgmdpi.com

Elucidation of Molecular Pathways Affected by this compound

The inhibitory action of this compound triggers a cascade of effects on critical molecular pathways that regulate cell proliferation and survival. By preventing the Cyclin A-dependent negative regulation of E2F1, this compound leads to the hyperactivation of E2F1. scienceopen.com Paradoxically, while E2F1 is a proliferation-promoting factor, its excessive activity can induce apoptosis. scienceopen.com

Furthermore, the disruption of the Cyclin B-Myt1 interaction by this compound contributes to the activation of the Spindle Assembly Checkpoint (SAC). scienceopen.com This leads to mitotic arrest and subsequent cell death in cancer cells. scienceopen.com The antitumor activity of this compound has been correlated with high scores in E2F target and G2M checkpoint hallmark pathways, as well as elevated expression of E2F1 and the separase enzyme ESPL1. researchgate.netmdpi.com This targeted disruption of cell cycle regulation may result in DNA damage and G1/S phase arrest, ultimately inducing apoptosis in susceptible tumor cells. researchgate.net

The table below summarizes the key molecular pathways affected by this compound.

Pathway Affected Components Consequence of Inhibition by this compound
Cyclin A-E2F1 Axis Cyclin A, E2F1Disruption of interaction, leading to E2F1 hyperactivation. scienceopen.com
Cyclin B-Myt1 Axis Cyclin B, Myt1Disruption of interaction, contributing to SAC activation. scienceopen.com
Cell Cycle Checkpoints G1/S Transition, Spindle Assembly Checkpoint (SAC)Cell cycle arrest and mitotic catastrophe. researchgate.netscienceopen.com
Apoptosis Pro-apoptotic factors downstream of E2F1 and SACInduction of programmed cell death in cancer cells. scienceopen.com

Characterization of Ligand-Target Binding Dynamics

Understanding the precise nature of the interaction between this compound and its target cyclins is crucial for its development and optimization. This involves both biophysical analysis of the binding kinetics and affinity, as well as structural elucidation of the complex.

Biophysical Analysis of this compound-Protein Interactions

While specific binding affinity data (such as Kd values) for this compound are not extensively published in the public domain, the development of such macrocyclic inhibitors typically relies on a suite of biophysical techniques to characterize their interaction with target proteins. nih.gov These methods are essential for quantifying the potency and kinetics of the inhibitor-protein binding.

Commonly employed biophysical techniques for studying protein-protein and protein-ligand interactions include:

Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

Surface Plasmon Resonance (SPR): Monitors the binding and dissociation of a ligand to a target immobilized on a sensor surface in real-time, providing kinetic data (kon and koff) and binding affinity.

Fluorescence Polarization (FP): Measures the change in the polarization of fluorescently labeled ligands upon binding to a larger protein, allowing for the determination of binding affinity in solution. frontiersin.org

These techniques are instrumental in the iterative process of drug design, allowing for the optimization of macrocycles for high affinity and selectivity towards their intended targets. mdpi.com

Structural Biology Approaches for this compound-Target Complexes

The design of this compound was informed by structure-based approaches. biorxiv.org Structural biology techniques, primarily X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM), are pivotal in visualizing the three-dimensional structure of a ligand-protein complex at atomic resolution. researchgate.netnih.gov

For macrocyclic inhibitors targeting cyclins, determining the crystal structure of the inhibitor in complex with the Cyclin-CDK heterodimer provides invaluable insights into the binding mode. nih.gov These structures can reveal the specific amino acid residues in the cyclin's hydrophobic pocket that interact with the inhibitor, as well as the conformation adopted by the macrocycle upon binding. researchgate.netnih.gov For instance, the structure of other cyclic peptides in complex with Cyclin A has shown how the macrocyclic constraint pre-organizes the peptide for binding, leading to higher affinity compared to their linear counterparts. nih.gov

While a specific PDB (Protein Data Bank) entry for a this compound-cyclin complex is not publicly available, the development process would have relied on such structural data or high-quality homology models to guide the optimization of the macrocycle's fit within the RxL binding groove of both Cyclin A and Cyclin B. biorxiv.orgnih.gov This structural understanding is key to achieving the dual inhibitory activity and selectivity profile of the compound. biorxiv.org

The table below outlines the key structural features of the Cyclin A/B binding site for RxL-containing proteins and inhibitors.

Structural Feature Description Relevance for this compound
Hydrophobic Patch (HP) A conserved shallow groove on the surface of the cyclin box fold. biorxiv.orgThe primary binding site for the RxL motif and for this compound. researchgate.netbiorxiv.org
R-binding Pocket A sub-pocket that accommodates the arginine residue of the RxL motif.Critical for anchoring the inhibitor and ensuring binding affinity.
L-binding Pocket A sub-pocket that interacts with the leucine (B10760876) residue of the RxL motif.Contributes to the overall binding affinity and specificity.
Macrocyclic Conformation The three-dimensional shape adopted by this compound upon binding.Optimized for a snug fit within the hydrophobic patch, enhancing potency. nih.gov

Mechanism of Action of Cid 78066904

Unraveling the Cellular and Molecular Mechanisms of CID 78066904

At the molecular level, this compound selectively targets and binds to the hydrophobic patch of cyclins A and B. cancer.gov This action prevents substrates that contain RxL motifs from binding to these cyclins. cancer.gov The disruption of these protein-protein interactions is a key aspect of its mechanism. Specifically, it interferes with the interaction between the cyclin A substrate E2F1 and the cyclin A-cyclin-dependent kinase 2 (CDK2) complex. cancer.gov It also blocks the interaction of the cyclin B substrate Myt1 with the cyclin B-CDK1 complex. circlepharma.combiospace.combusinesswire.comcirclepharma.comcancer.gov

Biochemical and cellular studies have confirmed that this compound potently and selectively disrupts the interaction between cyclins A and B and their key substrates and modulators. circlepharma.combiospace.combusinesswire.comcirclepharma.com This targeted disruption has been shown to induce a neomorphic Cdk2-cyclin B complex, which in turn promotes Spindle Assembly Checkpoint (SAC) activation and apoptosis. biorxiv.org

Functional Consequences of Cyclin A/B RxL Inhibition by this compound

The inhibition of cyclin A/B by this compound leads to significant functional consequences for the cell. A primary outcome is the induction of cell cycle arrest, particularly at the G1/S transition and the G2/M phase. cancer.govcirclepharma.com This arrest is a direct result of the disruption of the normal cell cycle progression regulated by cyclins A and B.

Furthermore, the disruption of cyclin A/E2F RxL interaction leads to the hyperactivation of E2F, which can result in synthetic lethality in tumors driven by E2F. circlepharma.com The inhibition of cyclin A/B also leads to DNA damage. circlepharma.comcancer.gov Ultimately, these cellular events culminate in the induction of apoptosis, or programmed cell death, in susceptible tumor cells. cancer.govcirclepharma.com Preclinical studies have demonstrated that this mechanism can lead to single-agent tumor regressions in various cancer models. circlepharma.combusinesswire.comcirclepharma.com

Role of E2F1 and Separase (ESPL1) in this compound Activity

The activity of this compound is closely linked to the expression and activity of the transcription factor E2F1 and the protease Separase (ESPL1). E2F1 is a crucial substrate of cyclin A, and its activity is dependent on the interaction with cyclin A through its RxL motif. circlepharma.com The antitumor activity of this compound has been shown to correlate with high E2F pathway scores and elevated levels of E2F1. circlepharma.combiospace.com This suggests that tumors with a high dependency on the E2F signaling pathway are particularly sensitive to this inhibitor. biospace.com

Separase (ESPL1) is a direct substrate of the cyclin B1/CDK1 complex. circlepharma.com The binding of this compound to cyclin B1 leads to the inhibitory phosphorylation of Separase. circlepharma.com This event results in mitotic arrest and subsequent apoptotic cell death. circlepharma.com In preclinical models, the antitumor activity of this compound has been correlated with the expression of ESPL1. circlepharma.comcirclepharma.com Furthermore, treatment with this compound has been observed to increase the phosphorylation of Separase in sensitive breast cancer patient-derived xenograft (PDX) models. circlepharma.com

Table 1: Key Molecular Interactions of this compound

Interacting Protein Substrate/Modulator Consequence of Inhibition
Cyclin A E2F1 Disruption of interaction with CDK2, leading to E2F hyperactivation. cancer.govcirclepharma.com
Cyclin B Myt1 Disruption of interaction with CDK1. circlepharma.combiospace.combusinesswire.comcirclepharma.comcancer.gov
Cyclin B1 Separase (ESPL1) Leads to inhibitory phosphorylation of Separase, causing mitotic arrest. circlepharma.com

Preclinical Pharmacological Investigations of Cid 78066904

In Vitro Biological Activity Assessments

In vitro studies have demonstrated that CID 78066904 possesses potent anti-proliferative properties. The compound has been shown to induce apoptotic tumor cell death in sensitive cancer cell lines. circlepharma.com Its mechanism of action is linked to the disruption of the protein-protein interaction between cyclins A and B and their respective substrates and modulators. biospace.com Specifically, it blocks the RxL motif-mediated binding of E2F to cyclin A-CDK2 and Myt1 to cyclin B1-CDK1. circlepharma.com This disruption leads to the hyperactivation of E2F, which in turn results in synthetic lethality in tumors driven by E2F. circlepharma.com

A key aspect of its anti-proliferative effect is its selectivity. Triple-negative breast cancer (TNBC) cell lines, which often exhibit higher expression of E2F targets, have shown greater sensitivity to this compound compared to non-TNBC cancer cell lines. circlepharma.com

Table 1: In Vitro Anti-Proliferative Activity of this compound

Cell Line TypeKey Molecular CharacteristicObserved EffectReference
E2F-Driven Tumor CellsHigh E2F ActivitySynthetic Lethality circlepharma.com
TNBC Cancer Cell LinesHigher Expression of E2F TargetsIncreased Sensitivity and Apoptotic Cell Death circlepharma.com
Non-TNBC Cancer Cell LinesLower Expression of E2F TargetsLower Sensitivity Compared to TNBC circlepharma.com

The anti-proliferative activity of this compound is a direct consequence of its ability to induce significant cell cycle dysregulation. biospace.com By inhibiting the function of cyclin A and cyclin B, which are master regulators of cell cycle progression, the compound effectively halts the cell division process. circlepharma.com

Cellular studies have revealed that treatment with this compound leads to a robust cell cycle arrest at the G2/M phase. circlepharma.com This arrest prevents the cells from entering mitosis, ultimately triggering the apoptotic cascade and leading to cell death. circlepharma.com The selective targeting of tumor cells with existing cell cycle dysregulation amplifies the therapeutic window of the compound. biospace.com

The mechanism of action of this compound has been further elucidated by examining its effects on specific molecular markers. A notable finding is the compound's impact on separase (also known as ESPL1), a mitosis-specific protein and a direct substrate of the Cyclin B1-Cdk1 complex. circlepharma.com

Treatment with this compound has been shown to increase the phosphorylation of separase in sensitive breast cancer patient-derived xenograft (PDX) models. biospace.com The binding of this compound to cyclin B1 leads to the inhibitory phosphorylation of separase, resulting in mitotic arrest and subsequent apoptotic cell death. circlepharma.com This finding is consistent with the observed G2/M cell cycle arrest and provides a clear molecular link between the drug target and the cellular phenotype. circlepharma.combiospace.com

In Vivo Efficacy Studies in Non-Human Preclinical Models

The in vitro anti-proliferative effects of this compound have translated to significant anti-tumor activity in preclinical in vivo models of triple-negative breast cancer (TNBC). biospace.com In patient-derived xenograft (PDX) models of TNBC, single-agent administration of this compound demonstrated notable anti-tumor efficacy. circlepharma.combiospace.com

The in vivo activity of the compound was found to correlate with the expression levels of E2F1 and separase (ESPL1). biospace.com This suggests that these molecules could serve as potential biomarkers to identify patients who are most likely to respond to treatment with this compound. circlepharma.com

Table 2: In Vivo Efficacy of this compound in a TNBC PDX Model (PDX098)

Treatment GroupBest ResponseGenomic AlterationsESPL1 Expression (logCPM)E2F1 Expression (logCPM)G2M Checkpoint Score (Z-score)E2F Hallmark Score (Z-score)Reference
This compoundTumor RegressionRB1: wt, TP53: mut, BRCA1/2: wtHighHighHighHigh circlepharma.com
CisplatinTumor RegressionRB1: wt, TP53: mut, BRCA1/2: wtHighHighHighHigh circlepharma.com

Note: wt = wild type, mut = mutated. Data interpreted from graphical representations in the source.

Beyond TNBC, this compound has also shown promise in other challenging breast cancer subtypes. Specifically, its efficacy has been evaluated in preclinical models of estrogen receptor-positive/human epidermal growth factor receptor 2-negative (ER+/HER2-) breast cancer that has progressed on prior therapy with CDK4/6 inhibitors (CDK4/6i). biospace.com This is a clinically significant area of unmet need, as resistance to CDK4/6i therapy is a common occurrence. dovepress.com

In ER+/HER2- breast cancer PDX models that have developed resistance to CDK4/6i, treatment with this compound resulted in anti-tumor activity. biospace.com Tumors that progress on CDK4/6i may develop elevated E2F activity due to alterations in the CDK/RB/E2F pathway, rendering them susceptible to the mechanism of action of this compound. circlepharma.com

Table 3: In Vivo Efficacy of this compound in an ER+/HER2- Post-CDK4/6i PDX Model (PDX474.7)

Treatment GroupBest ResponseGenomic AlterationsESPL1 Expression (logCPM)E2F1 Expression (logCPM)G2M Checkpoint Score (Z-score)E2F Hallmark Score (Z-score)Reference
This compoundTumor RegressionRB1: wt, TP53: mut, BRCA1/2: wtModerateHighModerateHigh circlepharma.com
Endocrine Therapy + CDK4/6iProgressive DiseaseRB1: wt, TP53: mut, BRCA1/2: wtModerateHighModerateHigh circlepharma.com

Note: wt = wild type, mut = mutated. Data interpreted from graphical representations in the source.

Studies in Patient-Derived Xenograft (PDX) Models

Preclinical investigations utilizing patient-derived xenograft (PDX) models have been instrumental in evaluating the in vivo therapeutic potential of CID-78066904 (also known as CID-078), a first-in-class, orally bioavailable macrocycle with dual inhibitory activity against cyclin A and B RxL. These studies, which involve the implantation of tumor tissue from human patients into immunodeficient mice, offer a more clinically relevant platform to assess anti-cancer efficacy compared to traditional cell-line-derived xenografts (CDX). Research has demonstrated that CID-078 exhibits significant single-agent anti-tumor activity across a range of PDX models, including those for breast and lung cancers. patsnap.combioworld.comcirclepharma.comcirclepharma.combioworld.com

Breast Cancer PDX Models

In a notable study presented at the San Antonio Breast Cancer Symposium 2024, the efficacy of CID-078 was assessed in eight breast cancer PDX models. circlepharma.combioworld.comaacrjournals.org The selection of these models was based on varied expression levels of E2F1, separase (ESPL1), and hallmark pathway scores for E2F targets and G2M checkpoint. aacrjournals.org The investigation focused on triple-negative breast cancer (TNBC) and estrogen receptor-positive/human epidermal growth factor receptor 2-negative (ER+/HER2-) subtypes, particularly those that had progressed after CDK4/6 inhibitor therapy. patsnap.comcirclepharma.com

The findings revealed that CID-078 monotherapy led to substantial tumor regression in three out of four TNBC and estrogen receptor-low (ERlow/HER2-) PDX models. bioworld.comaacrjournals.org Furthermore, in one out of four ER+/HER2- models, CID-078 demonstrated efficacy both as a single agent and in combination with elacestrant. bioworld.comaacrjournals.org A strong correlation was observed between the anti-tumor response and the molecular characteristics of the tumors. All PDX models with higher baseline expression of E2F1 and ESPL1 responded to treatment, whereas models with lower E2F1 expression did not show a response. bioworld.comaacrjournals.org Treatment with CID-078 also led to an increase in the phosphorylation of separase in the sensitive breast cancer PDX models, consistent with its proposed mechanism of action. patsnap.comcirclepharma.com The oral administration of CID-078 was well-tolerated in the animal models, with no significant changes in body weight reported. bioworld.com

Table 1: Efficacy of CID-078 in Breast Cancer PDX Models

PDX Model SubtypeNumber of Models TestedNumber of Responding Models (Tumor Regression)Key Biomarker Correlation
TNBC and ERlow/HER2-43High E2F1 and ESPL1 expression
ER+/HER2-41High E2F1 and ESPL1 expression

Lung Cancer PDX Models

The anti-tumor activity of CID-078 has also been demonstrated in PDX models of both small-cell lung cancer (SCLC) and non-small-cell lung cancer (NSCLC). bioworld.comiaslc.orgcirclepharma.com As with the breast cancer models, the efficacy of CID-078 in lung cancer PDX models was associated with specific biomarker profiles, namely high E2F target and G2M checkpoint hallmark pathway scores, and elevated expression of E2F1 and cyclin B1. iaslc.orgcirclepharma.com

Preclinical data have shown that CID-078 can induce tumor growth inhibition and regression as a single agent in both SCLC and NSCLC PDX models that exhibit these favorable biomarker characteristics. bioworld.comiaslc.orgcirclepharma.com The mechanism of action involves the induction of DNA damage and G2/M phase cell cycle arrest. iaslc.org Pharmacodynamic studies in these models confirmed that treatment with CID-078 leads to a dose-dependent increase in the phosphorylation of separase at serine 1126 (p-separase S1126), a marker of mitotic arrest and subsequent apoptotic cell death. bioworld.comcirclepharma.com These promising preclinical results in lung cancer PDX models supported the initiation of a first-in-human clinical trial (NCT06577987) to evaluate CID-078 in patients with advanced solid tumors, including SCLC and NSCLC. bioworld.comascopubs.org

Table 2: Summary of CID-078 Activity in Lung Cancer PDX Models

Cancer TypeModel TypeOutcomeAssociated Biomarkers
SCLCPDXTumor Growth Inhibition/RegressionHigh E2F targets, G2M checkpoint scores, E2F1, Cyclin B1
NSCLCPDXTumor Growth Inhibition/RegressionHigh E2F targets, G2M checkpoint scores, E2F1, Cyclin B1

Structure Activity Relationship Sar and Computational Studies of Cid 78066904

Quantitative Structure-Activity Relationship (QSAR) Modeling for CID 78066904 and Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgjocpr.com For this compound and its analogues, a QSAR study would be instrumental in predicting the biological activity of newly designed compounds.

A typical QSAR study involves the following steps:

Data Set Preparation: A series of analogues of this compound with known biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, surface area). mdpi.com

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. wikipedia.org

A hypothetical QSAR model for this compound analogues could be represented by an equation like: pIC50 = β0 + β1Descriptor1 + β2Descriptor2 + ... + ε

Table 1: Hypothetical Descriptors and Their Potential Impact on the Activity of this compound Analogues

DescriptorTypePotential Impact on Activity
LogPLipophilicityCould influence cell membrane permeability.
Molecular WeightSizeMay affect binding pocket accessibility.
H-bond DonorsElectronicCrucial for specific interactions with target residues.
H-bond AcceptorsElectronicImportant for forming stable complexes with the target.
Polar Surface AreaPhysicochemicalRelated to transport properties and bioavailability.

Identification of Key Structural Determinants for Biological Activity

Identifying the key structural features of this compound that are crucial for its biological activity is a primary goal of structure-activity relationship (SAR) studies. This involves systematically modifying different parts of the molecule and observing the effect on its activity.

Key determinants could include:

A specific scaffold or core structure: The fundamental ring system of the molecule.

Key functional groups: Groups that participate in essential interactions like hydrogen bonding, ionic interactions, or hydrophobic interactions.

Stereochemistry: The 3D arrangement of atoms, which can be critical for fitting into a specific binding site.

By analyzing a series of analogues, a pharmacophore model can be developed. This model represents the essential 3D arrangement of functional groups required for biological activity.

Computational Design and Optimization of this compound Derivatives

Computational methods are pivotal in the rational design and optimization of derivatives of a lead compound like this compound. ljku.edu.in These techniques aim to improve potency, selectivity, and pharmacokinetic properties.

Molecular Docking and Dynamics Simulations

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govnih.gov For this compound, docking studies would involve:

Obtaining the 3D structure of the target protein (if known).

Docking this compound and its analogues into the active site of the protein.

Analyzing the binding poses and scoring them based on binding affinity. nih.gov

This analysis helps in understanding the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the compound and the protein, guiding the design of new derivatives with improved binding.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. nih.gov An MD simulation of the this compound-protein complex would:

Assess the stability of the binding pose obtained from docking. nih.gov

Reveal conformational changes in the protein or ligand upon binding.

Calculate binding free energies to provide a more accurate estimation of binding affinity.

Table 2: Illustrative Molecular Docking and MD Simulation Data for Hypothetical this compound Derivatives

DerivativeDocking Score (kcal/mol)Key Interacting ResiduesRMSD of Ligand (Å)Predicted Binding Free Energy (kcal/mol)
This compound-8.5TYR123, LYS45, PHE2801.2-45.3
Derivative A-9.2TYR123, LYS45, ASP1291.0-52.1
Derivative B-7.8LYS45, PHE2802.5-38.7

In Silico Screening and Predictive Modeling

In Silico Screening: Virtual or in silico screening is a computational method used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov If the target of this compound is known, structure-based virtual screening (using docking) or ligand-based virtual screening (using the pharmacophore model of this compound) could be employed to identify novel active compounds.

Predictive Modeling: Based on the data from QSAR, docking, and MD simulations, predictive models can be built to forecast the biological activity of newly designed, untested compounds. These models, often employing machine learning, can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates.

Preclinical Pharmacokinetics and Metabolism Research of Cid 78066904

In Vitro Metabolic Stability and Enzyme Interaction Studies for CID 78066904

In vitro metabolic stability assays are crucial in early drug discovery to predict how a compound might be metabolized in the body. nih.gov These studies help in identifying compounds with favorable pharmacokinetic properties before they advance to more costly in vivo testing. nih.gov

For a compound like this compound, these studies would typically involve incubating the compound with liver microsomes or hepatocytes from various species, including humans, to determine its rate of metabolism. Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.

Detailed research findings for this compound are not publicly available. However, a standard in vitro metabolic stability study would generate data on the following parameters, which would typically be presented in a data table:

Half-life (t½): The time it takes for 50% of the compound to be metabolized. A shorter half-life generally indicates faster metabolism.

Intrinsic Clearance (CLint): The measure of the metabolic capacity of the liver for a specific compound. This value is calculated from the half-life and the conditions of the in vitro experiment.

Enzyme Interaction Studies:

A critical component of in vitro metabolism studies is to assess the compound's potential to inhibit or induce cytochrome P450 (CYP) enzymes. CYP enzymes are a superfamily of enzymes responsible for the metabolism of a vast number of drugs. Inhibition of these enzymes can lead to drug-drug interactions, where the co-administration of two drugs results in altered metabolism of one or both, potentially leading to toxicity or reduced efficacy.

For this compound, studies would be conducted to determine its inhibitory potential against major human CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. The results of these studies are typically expressed as an IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

No public data on the interaction of this compound with CYP enzymes is available. A representative data table for such a study would look like this:

CYP IsoformIC50 (µM) for this compound
CYP1A2Data not available
CYP2C9Data not available
CYP2C19Data not available
CYP2D6Data not available
CYP3A4Data not available

Non-Human In Vivo Pharmacokinetic Profiling of this compound

Following in vitro assessments, promising compounds are typically evaluated in non-human species to understand their pharmacokinetic profile in a living organism. These studies provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of the compound. Common animal models for these studies include mice, rats, and monkeys.

There is no publicly available in vivo pharmacokinetic data for this compound. A comprehensive preclinical in vivo study would typically measure and report the following pharmacokinetic parameters after intravenous and oral administration. These findings are essential for predicting human pharmacokinetics and establishing a safe starting dose for clinical trials.

A summary of key pharmacokinetic parameters that would be determined for this compound in different species would be presented in a table similar to the one below:

ParameterMouseRatMonkey
Clearance (CL) Data not availableData not availableData not available
Volume of Distribution (Vd) Data not availableData not availableData not available
Half-life (t½) Data not availableData not availableData not available
Bioavailability (F%) Data not availableData not availableData not available

Advanced Analytical Methodologies for Cid 78066904 Research

Chromatographic and Spectroscopic Techniques for Compound Analysis

The initial analysis of a newly synthesized or isolated compound such as CID 78066904 involves its purification and structural elucidation. Chromatographic techniques are indispensable for separating the compound from reaction byproducts or impurities, while spectroscopic methods provide detailed information about its atomic composition, connectivity, and functional groups.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are principal techniques for the analysis and purification of organosilicon compounds. For fluorinated organosilicon compounds, HPLC is particularly useful for separating isomers or for purification when the compound has low volatility. fluorine1.rufluorine1.ru The choice of column (e.g., reversed-phase, normal-phase) and mobile phase would be optimized to achieve efficient separation based on the polarity of this compound. researchgate.net GC coupled with mass spectrometry (GC-MS) is another powerful tool, especially for volatile organosilicon compounds, allowing for separation and identification simultaneously. diva-portal.org

Spectroscopic Elucidation: A combination of spectroscopic methods is required to unequivocally determine the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise structure of organic compounds. For this compound, a multi-nuclear approach would be employed.

¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms, particularly on the aromatic rings and the vinyl group.

¹³C NMR: Reveals the carbon skeleton of the molecule.

¹⁹F NMR: Is essential for analyzing fluorinated compounds, offering high sensitivity and providing distinct signals for the fluorine atoms attached to the phenyl groups. scholaris.ca It is a complementary tool to mass spectrometry for analyzing fluorinated molecules. scholaris.ca

²⁹Si NMR: Directly probes the silicon atom, confirming its chemical environment and connectivity within the organosilicon structure. researchgate.netrsc.org

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental formula of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound (258.34 g/mol ), confirming its molecular formula, C₁₅H₁₂F₂Si. Analysis of the fragmentation patterns can offer additional structural clues, as the fission of Si-C bonds is a characteristic feature in the mass spectra of many organosilicon compounds. researchgate.netmdpi.comjst.go.jp Electrospray ionization (ESI) is a common technique used for the mass spectrometric analysis of organosilicon compounds. rsc.org

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. For this compound, IR spectroscopy would show characteristic absorption bands for C=C bonds (aromatic and vinyl), C-H bonds, C-F bonds, and Si-C bonds. google.com

Table 1: Spectroscopic Analysis of this compound This table outlines the expected information to be gained from various spectroscopic techniques applied to this compound.

Technique Information Obtained Relevance for this compound Structure
¹H NMR Chemical shift, integration, coupling constants for protons. Elucidates the structure of the two distinct fluorophenyl rings and the vinyl group attached to the silicon atom.
¹³C NMR Chemical shifts for each unique carbon atom. Confirms the carbon framework, including aromatic, vinyl, and silicon-bonded carbons.
¹⁹F NMR Chemical shifts for fluorine atoms. Confirms the presence and electronic environment of the two fluorine atoms on the phenyl groups. scholaris.ca
²⁹Si NMR Chemical shift for the silicon atom. Provides direct evidence of the silicon environment and its bonding to carbon atoms. rsc.org
Mass Spectrometry (MS) Molecular weight and fragmentation pattern. Confirms the molecular formula (C₁₅H₁₂F₂Si) and provides structural information from characteristic bond cleavages. researchgate.netrsc.org
Infrared (IR) Spectroscopy Characteristic vibrational frequencies of functional groups. Identifies key functional groups such as aromatic rings, C=C double bonds, and C-F bonds. google.com

Biophysical Methods for Interaction Analysis and Conformational Studies

Should this compound be identified as a candidate for biological applications, a second layer of analysis using biophysical methods would be essential. These techniques probe the compound's interaction with target macromolecules (like proteins or nucleic acids) and analyze its conformational dynamics, which are critical for molecular recognition. acs.orgworldscientific.com

Interaction Analysis: To determine if this compound binds to a biological target, and to quantify the binding parameters, several methods can be employed.

Surface Plasmon Resonance (SPR): A highly sensitive, label-free technique for measuring real-time binding kinetics (association and dissociation rates) and affinity of small molecules to a protein immobilized on a sensor chip. youtube.com

Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring binding thermodynamics. ITC directly measures the heat released or absorbed during a binding event, providing the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. acs.org

NMR-based Methods: Techniques like Saturation Transfer Difference (STD) NMR are powerful for identifying ligand binding. youtube.com STD NMR detects which protons on the small molecule are in close proximity to the protein, thereby mapping the binding epitope. youtube.com

Conformational Studies: this compound possesses four rotatable bonds, granting it significant conformational flexibility. Understanding its preferred three-dimensional shape(s) in solution and when bound to a target is crucial.

X-ray Crystallography: If this compound can be co-crystallized with a target protein, this method can provide an atomic-resolution 3D structure of the binding mode and the specific conformation adopted by the compound upon binding. nih.gov

Computational Modeling: Molecular mechanics and dynamics simulations can explore the conformational landscape of flexible molecules, identifying low-energy conformers. chemrxiv.orgnih.govconicet.gov.ar These methods can predict the bioactive conformation and the energetic cost of adopting that shape. conicet.gov.ar

Advanced NMR Techniques: For conformational analysis in solution, 2D NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to measure through-space correlations between protons, providing distance constraints to define the molecule's 3D structure and preferred orientation around its rotatable bonds.

Innovations in Drug Discovery Pertaining to Cid 78066904

High-Throughput Screening (HTS) and Hit Identification for Related Compounds

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds to identify "hits"—molecules that demonstrate activity against a specific biological target. evotec.combmglabtech.com For a compound class like that of CID 78066904, HTS campaigns would be designed to explore their potential therapeutic applications.

The process begins with the development of a robust biological assay tailored to the therapeutic target of interest. agilent.com This could be a biochemical assay measuring enzyme inhibition or a cell-based assay assessing a specific cellular response. Once the assay is optimized and miniaturized for use in a high-throughput format, compound libraries are screened. bmglabtech.com A hypothetical HTS workflow for identifying active compounds related to this compound is outlined below.

Table 1: Hypothetical High-Throughput Screening Funnel for this compound-related Compounds

Screening Stage Description Number of Compounds Criteria for Progression
Primary Screen Single-concentration screen of a diverse compound library against the target. 100,000 >50% inhibition or activation
Confirmatory Screen Re-testing of initial hits in the primary assay to eliminate false positives. 1,000 Confirmed activity
Dose-Response Analysis Testing of confirmed hits at multiple concentrations to determine potency (e.g., IC₅₀ or EC₅₀). 500 Potency < 10 µM
Secondary Assays Evaluation of potent hits in orthogonal or cell-based assays to confirm the mechanism of action. 100 Activity in relevant cellular models

| Hit Triage | Filtering of hits based on physicochemical properties, structural alerts, and initial ADME properties. | 50 | Favorable drug-like properties |

This table represents a generalized HTS cascade and is not based on specific experimental data for this compound.

Following the identification of initial hits, a crucial step is hit validation to filter out frequent hitters or compounds that interfere with the assay technology. nih.gov For organosilicon compounds, it would be important to assess their solubility and potential for non-specific interactions in the assay system. The fluorination present in this compound can influence properties like pKa, which may affect its behavior in biological assays. nih.gov

Lead Optimization Strategies in the this compound Class

Once a validated hit is identified, the process of lead optimization begins. This iterative process involves synthetic modification of the hit compound to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a viable drug candidate. capes.gov.brnih.gov For the class of fluorinated organosilicon compounds represented by this compound, several lead optimization strategies can be envisioned.

One key strategy is the "silicon switch" or sila-substitution, where a carbon atom in a known active compound is replaced by a silicon atom. wordpress.comcapes.gov.br This modification can lead to significant changes in the molecule's properties. The C-Si bond is longer than a C-C bond, which can alter the compound's conformation and its fit within a biological target. wordpress.com Furthermore, silicon-containing compounds are generally more lipophilic than their carbon analogues, which can enhance cell membrane permeability. wordpress.com

Fluorine incorporation is another well-established strategy in lead optimization. nih.govacs.org The introduction of fluorine atoms can block metabolic pathways, thereby increasing the compound's metabolic stability and half-life. It can also enhance binding affinity to the target protein through favorable electrostatic interactions.

A systematic lead optimization campaign for a hit from the this compound class would involve the synthesis and testing of a series of analogues to establish a structure-activity relationship (SAR).

Table 2: Illustrative Lead Optimization Strategy for a Hypothetical Hit from the this compound Class

Compound ID Modification Target Potency (IC₅₀) Cellular Activity (EC₅₀) Metabolic Stability (t₁/₂ in microsomes)
Hit-1 Initial Hit 5 µM 15 µM 10 min
Analogue 1.1 Modification of the fluorophenyl group 2 µM 8 µM 15 min
Analogue 1.2 Alteration of the silicon substituents 8 µM 25 µM 8 min
Analogue 1.3 Bioisosteric replacement of a phenyl ring 4 µM 12 µM 30 min

| Optimized Lead | Combination of favorable modifications | 50 nM | 200 nM | > 60 min |

This table is for illustrative purposes to demonstrate a typical lead optimization workflow and does not represent actual data for this compound or its derivatives.

The goal of such a campaign is to systematically enhance the desirable properties of the initial hit while minimizing any undesirable characteristics. Computational modeling and structural biology techniques are often employed to guide the design of new analogues with improved profiles. researchgate.net The ultimate aim is to identify a pre-clinical candidate with a well-balanced profile of potency, selectivity, and drug-like properties.

Future Directions and Emerging Research Avenues for Cid 78066904

Exploration of Synergistic Effects in Combination Therapy in Non-Human Models

The development of resistance to monotherapies is a significant challenge in treating various diseases, particularly cancer. Combination therapy, which involves the simultaneous use of multiple therapeutic agents, is a strategy employed to enhance efficacy, reduce toxicity, and overcome resistance. Organosilicon compounds have been investigated for their potential role in combination therapies. For instance, the organosilicon compounds SILA-409 and SILA-421 have been shown to reverse doxorubicin (B1662922) resistance in human colon cancer cells. mdpi.com These compounds were found to inhibit the transport function of the ABCB1 protein, leading to increased intracellular accumulation of doxorubicin. mdpi.com

Given the precedent set by other organosilicon compounds, a logical future research direction for CID 78066904 would be to investigate its potential synergistic effects in combination with existing therapeutic agents in non-human models. This could involve:

In Vitro Studies: Initial screening of this compound in combination with a panel of standard-of-care drugs against various cell lines (e.g., cancer cell lines). These studies would aim to identify synergistic, additive, or antagonistic interactions.

In Vivo Studies: Following promising in vitro results, studies in animal models (e.g., rodent models of disease) would be essential to evaluate the in vivo efficacy and safety of the combination therapy.

The potential for organosilica-based nanoparticles in synergistic therapy has also been highlighted, where they can be used for the co-delivery of different therapeutic agents. nih.govnih.gov This suggests that future research could also explore the formulation of this compound into nanocarriers for combination therapy.

Table 1: Potential Combination Therapy Research Plan for this compound

Research PhaseObjectiveExperimental ModelsKey Endpoints
In Vitro Screening Identify synergistic interactions with existing drugs.Disease-specific cell lines (e.g., cancer, infectious agents).Cell viability, apoptosis assays, synergy scores (e.g., Combination Index).
Mechanism of Action Elucidate the mechanism of synergy.Relevant cell lines and biochemical assays.Drug transport assays, protein expression analysis, pathway analysis.
In Vivo Efficacy Evaluate the therapeutic benefit in a living organism.Animal models of the target disease.Tumor growth inhibition, survival analysis, biomarker modulation.
Pharmacokinetic Studies Assess the impact on drug metabolism and distribution.Animal models.Plasma and tissue drug concentrations.

Development of Advanced Research Tools and Probes Based on this compound

The unique properties of fluorinated compounds make them valuable as probes in various biological and medicinal chemistry studies. The presence of fluorine in this compound opens up the possibility of developing it into a research tool for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful technique for studying molecular interactions due to the high sensitivity of the ¹⁹F nucleus and the low natural abundance of fluorine in biological systems. pharma-industry-review.com

Future research in this area could focus on:

¹⁹F NMR Probes: Modifying the structure of this compound to create a library of clickable ¹⁹F NMR probes. pharma-industry-review.comcfplus.cz These probes could be used to study the structure, dynamics, and interactions of biomolecules such as proteins and nucleic acids. pharma-industry-review.com The development of such probes can be more straightforward and cost-effective than de novo synthesis of complex biomolecules with custom-made fluorinated components. pharma-industry-review.com

Imaging Agents: Exploring the potential of this compound derivatives as contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI). mdpi.com Fluorinated compounds are being investigated as potential metal-free probes for ¹⁹F MRI. mdpi.com

The development of advanced NMR probes, such as the ROYAL HFX probe by JEOL, which can automatically switch between single-tune and dual-tune modes, facilitates a wide variety of advanced ¹H and ¹⁹F NMR experiments. sepscience.com This technology could be leveraged to study the interactions of this compound-based probes in complex biological systems.

Identification of Novel Therapeutic Indications for this compound Beyond Initial Focus

The initial therapeutic focus for a novel compound is often narrow. However, the unique structural features of this compound, being a fluorinated organosilicon compound, suggest that it may have a broader range of therapeutic applications. Organosilicon compounds have been explored for a variety of medicinal uses, including as anticancer, antiviral, and antiparasitic agents. rsc.orgnih.gov

A systematic approach to identifying novel therapeutic indications for this compound could involve:

Phenotypic Screening: High-throughput screening of this compound against a diverse range of disease models (e.g., different cancer types, infectious agents, inflammatory conditions) to identify unexpected therapeutic activities.

Target Deconvolution: If a promising phenotype is identified, subsequent studies would be needed to identify the molecular target(s) of this compound.

Analogue Synthesis: The synthesis and screening of analogues of this compound could help to optimize its activity for a newly identified therapeutic indication. The incorporation of silicon into existing drug scaffolds has been shown to modify a molecule's properties and bioactivity. rsc.org

The biocompatibility of organosilicon compounds makes them suitable for various medical applications, including drug delivery systems and biomedical materials. zmsilane.comhskbrchemical.com This suggests that beyond its direct therapeutic effects, this compound or its derivatives could be explored for their utility in these areas.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and development. harvard.edumdpi.comnih.gov These technologies can be applied at various stages of the research pipeline for a novel compound like this compound.

Future research leveraging AI and ML could include:

Predictive Modeling: Using AI algorithms to predict the physicochemical properties, pharmacokinetic profile, and potential toxicity of this compound and its analogues. mdpi.com This can help to prioritize the synthesis of compounds with a higher probability of success. mdpi.com

Target Identification and Validation: Employing AI tools to analyze large biological datasets and identify potential molecular targets for this compound. tandfonline.com

De Novo Drug Design: Utilizing generative AI models to design novel analogues of this compound with improved therapeutic properties. harvard.edu

Drug Repurposing: Applying AI algorithms to analyze vast databases of drug-target interactions and disease pathways to identify potential new therapeutic uses for this compound. mdpi.com

Table 2: Potential Applications of AI/ML in this compound Research

AI/ML ApplicationResearch GoalPotential Impact
Property Prediction Forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.Reduce late-stage attrition of drug candidates.
Target Identification Identify the biological targets of this compound.Accelerate understanding of the mechanism of action.
Generative Design Create novel analogues with enhanced potency and selectivity.Optimize lead compounds more efficiently.
Drug Repurposing Discover new therapeutic indications.Expand the therapeutic potential of the compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.